molecular formula C8H10N2O2 B14838497 3-(Aminomethyl)-2-hydroxybenzamide

3-(Aminomethyl)-2-hydroxybenzamide

Cat. No.: B14838497
M. Wt: 166.18 g/mol
InChI Key: RFCWPALQNUECJH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-hydroxybenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, featuring an aminomethyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-hydroxybenzamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Formylation: The amino group is then formylated to introduce the formyl group.

    Hydrolysis: The formyl group is hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.

Major Products Formed

    Oxidation: Formation of 3-(Aminomethyl)-2-oxobenzamide.

    Reduction: Formation of 3-(Aminomethyl)-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-(Aminomethyl)-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-4-hydroxybenzamide
  • 3-(Aminomethyl)-2-methoxybenzamide
  • 3-(Aminomethyl)-2-chlorobenzamide

Uniqueness

3-(Aminomethyl)-2-hydroxybenzamide is unique due to the presence of both an aminomethyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(aminomethyl)-2-hydroxybenzamide

InChI

InChI=1S/C8H10N2O2/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3,11H,4,9H2,(H2,10,12)

InChI Key

RFCWPALQNUECJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CN

Origin of Product

United States

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